![molecular formula C17H15N5NaO7P B1662379 6-Bnz-cAMP sodium salt](/img/structure/B1662379.png)
6-Bnz-cAMP sodium salt
Overview
Description
This compound selectively activates cAMP-dependent protein kinase A (PKA) without activating Epac signaling pathways . It is widely used in scientific research due to its ability to modulate various biological processes.
Mechanism of Action
Target of Action
The primary target of 6-Bnz-cAMP sodium salt is the cAMP-dependent protein kinase (PKA) . PKA is an enzyme that plays a crucial role in various cellular processes, including metabolism, transcription, and cell signaling .
Mode of Action
This compound is a cell-permeable cAMP analog . . This selectivity allows for specific activation of PKA-dependent processes.
Biochemical Pathways
The activation of PKA by this compound can lead to a variety of downstream effects. For instance, it has been shown to inhibit the proliferation of smooth muscle cells . This is achieved through the activation of the epidermal growth factor receptor and ERK1/2 .
Result of Action
The activation of PKA by this compound can lead to various molecular and cellular effects. For example, it has been shown to inhibit the proliferation of smooth muscle cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water could potentially affect its distribution within the body and its interaction with its target, PKA.
Biochemical Analysis
Biochemical Properties
6-Bnz-cAMP sodium salt interacts with cAMP-dependent protein kinase (PKA) but not Epac signaling pathways . It is often used as a partner for selective stimulation of PKA type I or type II by synergistic pairs of cAMP analogues .
Cellular Effects
This compound has been shown to inhibit vascular smooth muscle cell proliferation . It acts synergistically with 8-CPT-2Me-cAMP to inhibit vascular smooth muscle cell proliferation .
Molecular Mechanism
This compound selectively activates cAMP-dependent PKA . It does not activate Epac and thus can be used as an Epac-negative control . It regulates the PKA dependent signaling pathways .
Temporal Effects in Laboratory Settings
This compound has sufficient stability at room temperature and does not need special care during handling or shipment . Nevertheless, it is recommended that the compound should be stored in the freezer, for longer storage periods preferably in freeze-dried form .
Metabolic Pathways
This compound is a potent, selective activator of cAMP-dependent protein kinase, which is only slowly metabolized by mammalian cyclic nucleotide-responsive phosphodiesterases .
Transport and Distribution
This compound is a membrane-permeant compound . Its substitution with the benzoyl group results in considerably higher lipophilicity and membrane permeability compared to cAMP .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bnz-cAMP sodium salt involves the benzoylation of adenosine followed by cyclization to form the cyclic monophosphate. The reaction typically requires a benzoylating agent such as benzoyl chloride and a base like sodium hydroxide. The cyclization step is facilitated by the presence of a phosphorylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bnz-cAMP sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, often in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the benzoyl group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzoyl group.
Scientific Research Applications
Scientific Research Applications
The applications of 6-Bnz-cAMP sodium salt span several domains:
Cell Biology
- Cell Proliferation and Differentiation : Studies have shown that 6-Bnz-cAMP can induce osteoblastic differentiation and mineralization, making it a candidate for bone repair and regeneration therapies .
- Smooth Muscle Cell Proliferation : It has been demonstrated that 6-Bnz-cAMP inhibits the proliferation of vascular smooth muscle cells, which is significant for understanding cardiovascular diseases .
Cancer Research
- Tamoxifen Resistance : Research indicates that reactivation of the cAMP pathway using 6-Bnz-cAMP can overcome tamoxifen resistance in estrogen receptor-positive breast cancer cells . This suggests potential therapeutic applications in cancer treatment by modulating cAMP levels.
Signal Transduction Studies
- PKA Activation Studies : As a selective PKA activator, 6-Bnz-cAMP is widely used to dissect the roles of PKA in various signaling pathways. It serves as a control compound in experiments aimed at understanding the differential roles of PKA and Epac in cellular responses to cAMP .
Comparative Properties with Other Compounds
Property | This compound | Other cAMP Analogues |
---|---|---|
Selectivity | Selective for PKA | Varies (some activate Epac) |
Membrane Permeability | High | Varies |
Metabolic Stability | High | Generally lower |
Cellular Effects | Inhibits smooth muscle proliferation; induces osteoblast differentiation | Varies widely |
Case Studies
- Bone Regeneration : A study demonstrated that treatment with 6-Bnz-cAMP led to significant increases in markers associated with osteoblastic activity in vitro, suggesting its role as a novel growth factor for bone repair .
- Cancer Treatment : Research on breast cancer cells showed that combining PDE4D inhibitors with 6-Bnz-cAMP effectively restored sensitivity to tamoxifen, highlighting its potential in overcoming drug resistance mechanisms .
- Vascular Smooth Muscle Cells : In experiments designed to explore vascular biology, 6-Bnz-cAMP was shown to inhibit proliferation and promote apoptosis in vascular smooth muscle cells, which could have implications for treating vascular diseases .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt
- N6,2’-O-Dibutyryladenosine 3’,5’-cyclic monophosphate sodium salt
- 8-pCPT-2’-O-Me-cAMP-AM
Uniqueness
6-Bnz-cAMP sodium salt is unique due to its selective activation of PKA without affecting Epac signaling pathways. This specificity allows researchers to study PKA-dependent processes without interference from other cAMP-mediated pathways. Additionally, its cell-permeable nature makes it a valuable tool for in vitro and in vivo studies .
Biological Activity
6-Bnz-cAMP sodium salt, or 6-benzoyl-cyclic adenosine monophosphate sodium salt, is a synthetic analog of cyclic adenosine monophosphate (cAMP) that has garnered attention for its selective activation of protein kinase A (PKA) without influencing exchange proteins activated by cAMP (Epac). This compound is particularly valuable in research settings due to its ability to penetrate cell membranes effectively, allowing it to mimic the actions of cAMP within various biological contexts.
Chemical Structure:
- Chemical Name: N-benzoyladenosine cyclic 3',5'-(hydrogen phosphate) monosodium salt
- Molecular Formula: C₁₅H₁₅N₄O₅P·Na
- Molecular Weight: 455.29 g/mol
Mechanism of Action:
this compound activates PKA by binding to its regulatory subunits, leading to a conformational change that releases the catalytic subunits. This activation allows PKA to phosphorylate various target proteins, which in turn influences numerous cellular processes such as cell proliferation, differentiation, and metabolism . Unlike natural cAMP, 6-Bnz-cAMP can readily cross cell membranes due to its structural modifications, enhancing its utility in experimental setups.
Biological Activities and Applications
This compound has been shown to exhibit several significant biological activities:
- Selective Activation of PKA: It selectively stimulates PKA pathways while avoiding Epac activation, making it a precise tool for studying PKA's role in cellular signaling .
- Inhibition of Vascular Smooth Muscle Cell Proliferation: Research indicates that 6-Bnz-cAMP acts synergistically with other compounds (e.g., 8-CPT-2Me-cAMP) to inhibit the proliferation of vascular smooth muscle cells, suggesting potential therapeutic applications in cardiovascular diseases .
- Bone Regeneration: Studies have demonstrated that 6-Bnz-cAMP can function as a bone-inducing growth factor, promoting osteogenic differentiation and enhancing bone repair processes .
Table 1: Summary of Biological Activities
Case Study: Vascular Smooth Muscle Cell Proliferation
In a study by Hewer et al. (2011), the effects of 6-Bnz-cAMP on vascular smooth muscle cells were examined. The results showed that treatment with this compound significantly reduced cell proliferation rates when combined with 8-CPT-2Me-cAMP. The study concluded that this combination could be harnessed for therapeutic strategies aimed at preventing vascular remodeling associated with diseases like atherosclerosis .
Case Study: Bone Tissue Engineering
Research conducted by de Boer et al. highlighted the potential of 6-Bnz-cAMP in bone tissue engineering. The study found that human mesenchymal stem cells treated with 6-Bnz-cAMP exhibited enhanced osteogenic differentiation and reduced proliferation rates, indicating its utility as a growth factor in regenerative medicine .
Comparative Analysis with Similar Compounds
The following table compares this compound with other cAMP analogs:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Cyclic Adenosine Monophosphate | Naturally occurring; activates both PKA and Epac | Broad activity spectrum |
8-Br-cyclic Adenosine Monophosphate | Potent PKA activator; widely used in research | Less selective than 6-Bnz-cAMP |
N^6-benzoyl-cyclic Adenosine Monophosphate | Similar structure; may activate Epac pathways | Potentially broader signaling effects |
Properties
IUPAC Name |
sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N5O7P.Na/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9;/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24);/q;+1/p-1/t10-,12-,13-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYGSKQRPXISIB-FKVBDRBCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5NaO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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